molecular formula C18H24N10 B14356569 2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) CAS No. 93288-47-2

2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)

Cat. No.: B14356569
CAS No.: 93288-47-2
M. Wt: 380.5 g/mol
InChI Key: RLTHQWJJRGCCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with a butane-1,4-diyl linker. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,4-Butanediylbis(oxymethylene)]bis[oxirane]
  • 1,4-Bis(2,3-epoxypropoxy)butane
  • 1,4-Butanediol diglycidyl ether

Uniqueness

What sets 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) apart from similar compounds is its dual purine structure, which provides unique chemical and biological properties. This makes it particularly valuable in research focused on nucleic acid interactions and potential therapeutic applications.

Properties

CAS No.

93288-47-2

Molecular Formula

C18H24N10

Molecular Weight

380.5 g/mol

IUPAC Name

N,9-dimethyl-2-[4-[9-methyl-6-(methylamino)purin-2-yl]butyl]purin-6-amine

InChI

InChI=1S/C18H24N10/c1-19-15-13-17(27(3)9-21-13)25-11(23-15)7-5-6-8-12-24-16(20-2)14-18(26-12)28(4)10-22-14/h9-10H,5-8H2,1-4H3,(H,19,23,25)(H,20,24,26)

InChI Key

RLTHQWJJRGCCRF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC(=N1)CCCCC3=NC(=C4C(=N3)N(C=N4)C)NC)N(C=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.